1-Chloroethyl Isopropyl Carbonate
Overview
Description
1-Chloroethyl Isopropyl Carbonate is a clear liquid . It is used as an intermediate in the synthesis of Cefpodoxime Proxetil-d7, an antibacterial .
Molecular Structure Analysis
The molecular formula of this compound is C6H11ClO3 .Physical and Chemical Properties Analysis
This compound has a density of 1.085 g/cm3 at 20 °C, a boiling point of 170 °C/105Pa, and a melting point of -80 °C . It is soluble in common organic solvents such as toluene, acetone, and THF, but it is not soluble in water .Scientific Research Applications
Polycondensation and Synthesis of Polyethers
- Isopropyl and tert-butyl propargyl carbonates, including compounds similar to 1-Chloroethyl Isopropyl Carbonate, have been investigated as monomers in the synthesis of high-molecular-weight polyethers through Pd(0)-catalyzed polycondensation with bisphenols. This process has been shown to be more effective with bulkier ester groups, leading to higher yields and molecular weights of the resulting polyethers (Nishino, Nishioka, & Koizumi, 2012).
Applications in Organic Synthesis
- In organic synthesis, this compound and similar compounds have been utilized in the preparation of thio- and isothiocyanate substituted carbonates and carbamates. These reactions involve alkyl 1-chloroethyl carbonates and produce derivatives with potential applications in various chemical syntheses (Riondel, Caubére, Senet, & Lécolier, 1988).
Bioengineering and Cell Detachment
- In bioengineering, related compounds like poly(N-isopropyl acrylamide) have been used for the nondestructive release of biological cells and proteins. This application is critical in studies involving the extracellular matrix, cell sheet engineering, tumorlike spheroids, and individual cell manipulation (Cooperstein & Canavan, 2010).
Chemical Oxidation Studies
- Studies on the kinetics and products of oxidation involving isopropyl-dioxolane derivatives have shown that compounds like this compound can undergo specific reactions with oxidizing agents like chlorine dioxide, leading to products like hydroxyethyl isobutyrate. Such reactions are significant in understanding the chemical behavior of these compounds under oxidative conditions (Abushakhmina et al., 2000).
Nanocomposite Material Research
- In the field of materials science, studies have explored the effects of modifiers like nonionic compounds on the crystallization and impact energy of polypropylene/CaCO3 nanocomposites. While not directly involving this compound, these studies provide insights into the broader context of carbonate chemistry in material science applications (Zhang, Yu, Xie, & Mai, 2004).
Safety and Hazards
Properties
IUPAC Name |
1-chloroethyl propan-2-yl carbonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO3/c1-4(2)9-6(8)10-5(3)7/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPTPAIJDVFQPJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)OC(C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60472769 | |
Record name | 1-Chloroethyl 1-methylethyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60472769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98298-66-9 | |
Record name | 1-Chloroethyl 1-methylethyl carbonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98298-66-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Chloroethyl 1-methylethyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60472769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Carbonic acid, 1-chloroethyl 1-methylethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.434 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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